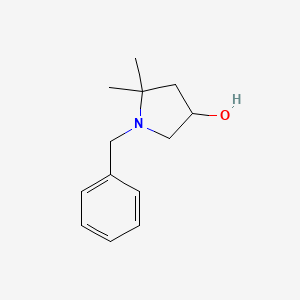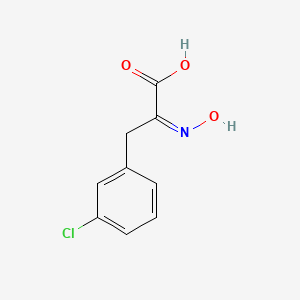
2-Bromo-2',6'-dimethylacetophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Bromo-2',6'-dimethylacetophenone is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a yellow crystalline solid that is commonly used as a reagent in organic synthesis. The compound has been found to have various applications in scientific research, including as a starting material for the synthesis of other compounds and as a reagent in chemical reactions.
Scientific Research Applications
Organic Synthesis
2-Bromo-2’,6’-dimethylacetophenone: is a valuable building block in organic synthesis. It can be used to synthesize a wide range of complex molecules due to its reactive bromine atom, which can participate in various coupling reactions. For instance, it can undergo Suzuki coupling to create biphenyl derivatives, which are crucial in developing new organic materials with potential electronic and photonic properties .
Medicinal Chemistry
In medicinal chemistry, this compound serves as a precursor for the synthesis of various pharmacologically active molecules. Its structure is conducive to modifications that can lead to the development of new drug candidates, particularly in the realm of anti-inflammatory and analgesic medications .
Material Science
The brominated acetophenone derivative can be used in material science to create polymers with specific properties. By incorporating it into polymer chains, researchers can impart flame retardant properties due to the presence of the bromine atom .
Catalysis
This compound can act as a ligand for transition metal catalysts. The bromine atom can coordinate with metals, forming complexes that are used in catalytic cycles for various chemical transformations, including oxidation and reduction reactions .
Analytical Chemistry
2-Bromo-2’,6’-dimethylacetophenone: can be employed as a derivatization agent in analytical chemistry. It reacts with carboxylic acids to form more volatile derivatives, which can be analyzed using gas chromatography, improving the detection of fatty acids and other organic acids .
Agrochemistry
In the field of agrochemistry, derivatives of this compound can be synthesized to act as intermediates in the production of pesticides. The bromine functionality allows for further chemical modifications to create compounds that can target specific pests or plant diseases .
Photographic Applications
The compound’s reactivity towards light makes it a candidate for use in photographic chemicals. It can be involved in the formation of light-sensitive materials that are essential in traditional photographic processes .
Environmental Science
Lastly, 2-Bromo-2’,6’-dimethylacetophenone can be used in environmental science research to study the degradation of brominated organic compounds. Understanding its breakdown can help assess the environmental impact of brominated flame retardants .
properties
IUPAC Name |
2-bromo-1-(2,6-dimethylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c1-7-4-3-5-8(2)10(7)9(12)6-11/h3-5H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSICJHNHYWMNBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-2',6'-dimethylacetophenone | |
CAS RN |
2633-42-3 |
Source


|
| Record name | 2-bromo-1-(2,6-dimethylphenyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(4-methoxyphenyl)-3-thiomorpholin-4-yl-1H-pyrazol-1-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B2980410.png)
![N-(octahydrobenzo[b][1,4]dioxin-6-yl)cinnamamide](/img/structure/B2980411.png)


![1-cyclopentyl-N-[(2,5-difluorophenyl)methyl]methanamine](/img/structure/B2980414.png)


![Spiro[5.5]undecan-5-amine;hydrochloride](/img/structure/B2980419.png)
![1-(1-(2-([1,1'-Biphenyl]-4-yl)acetyl)azetidin-3-yl)piperidine-4-carboxamide](/img/structure/B2980420.png)


![2-[[1-[2-(2-Chlorophenyl)acetyl]azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2980425.png)
